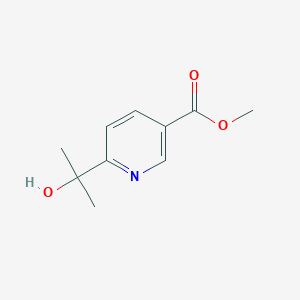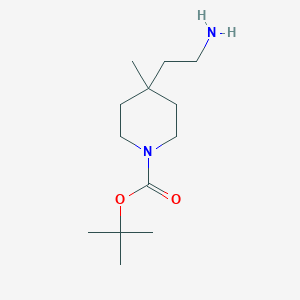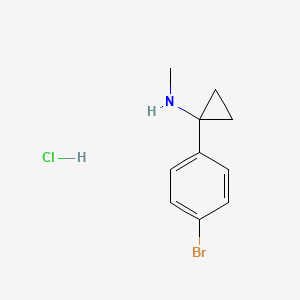
methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers (M6EPC) is a compound that is widely used in scientific research. It is a mixture of two diastereomers, (R)-M6EPC and (S)-M6EPC, which differ in the arrangement of their atoms. This compound has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of inflammation and pain. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been studied as a possible inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Wirkmechanismus
The mechanism of action of methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is not yet fully understood. However, it is believed that this compound binds to and inhibits the activity of certain enzymes, such as acetylcholinesterase and thymidylate synthase. Additionally, it is believed that this compound may interact with certain receptors in the body, such as the opioid receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have anti-inflammatory, analgesic, and anticholinesterase effects. Additionally, it is believed that this compound may have an effect on the central nervous system, as well as on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is a relatively easy compound to synthesize and is widely available for use in laboratory experiments. Additionally, it is relatively stable and has a low toxicity. However, due to its complexity, it can be difficult to accurately measure its concentration in solution. Additionally, its effects on the body are not yet fully understood, so further research is needed in order to determine its exact biochemical and physiological effects.
Zukünftige Richtungen
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has many potential future directions for research. First, further studies are needed to determine its exact mechanism of action. Additionally, further studies are needed to determine its exact biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is synthesized from piperidine, ethyl iodide, and methyl ester. First, piperidine is reacted with ethyl iodide in the presence of a base to form a piperidine-ethyl iodide adduct. This adduct is then reacted with methyl ester to form this compound. This method of synthesis has been well-documented in scientific literature.
Eigenschaften
IUPAC Name |
methyl 6-ethylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQMPFHOHHHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CN1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)

![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

